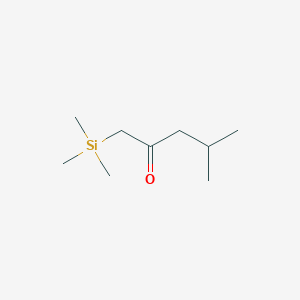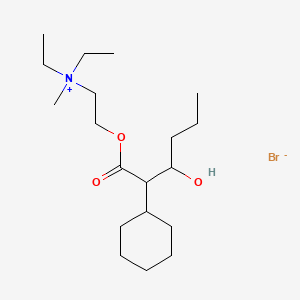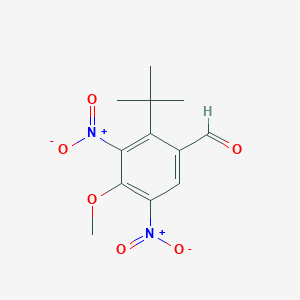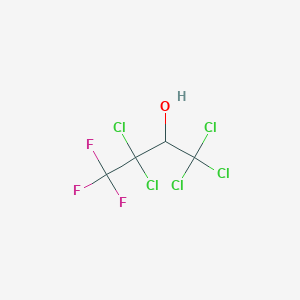
1,1,1,3,3-Pentachloro-4,4,4-trifluorobutan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,3,3-Pentachloro-4,4,4-trifluorobutan-2-ol is an organohalogen compound characterized by the presence of both chlorine and fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1,3,3-Pentachloro-4,4,4-trifluorobutan-2-ol typically involves the halogenation of butanol derivatives. The process includes the introduction of chlorine and fluorine atoms under controlled conditions. Common reagents used in the synthesis include chlorine gas, fluorine gas, and appropriate catalysts to facilitate the halogenation reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, where butanol derivatives are treated with chlorine and fluorine gases in the presence of catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also involve purification steps such as distillation and recrystallization to obtain the desired compound.
Análisis De Reacciones Químicas
Types of Reactions: 1,1,1,3,3-Pentachloro-4,4,4-trifluorobutan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of less halogenated derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of less halogenated alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1,1,1,3,3-Pentachloro-4,4,4-trifluorobutan-2-ol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organohalogen compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,1,1,3,3-Pentachloro-4,4,4-trifluorobutan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s halogen atoms can form strong interactions with these targets, leading to changes in their activity and function. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the nature of the target.
Comparación Con Compuestos Similares
- 1,1,1,3,3-Pentachloropropane
- 1,1,2,3,3-Pentachloropropane
- 1,1,1,3,3-Pentachlorobutane
Comparison: 1,1,1,3,3-Pentachloro-4,4,4-trifluorobutan-2-ol is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties compared to similar compounds. The combination of these halogens can enhance the compound’s reactivity and stability, making it suitable for specific applications that other similar compounds may not be able to achieve.
Propiedades
Número CAS |
104695-85-4 |
|---|---|
Fórmula molecular |
C4H2Cl5F3O |
Peso molecular |
300.3 g/mol |
Nombre IUPAC |
1,1,1,3,3-pentachloro-4,4,4-trifluorobutan-2-ol |
InChI |
InChI=1S/C4H2Cl5F3O/c5-2(6,4(10,11)12)1(13)3(7,8)9/h1,13H |
Clave InChI |
RZCVKUJCDDRGRS-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(F)(F)F)(Cl)Cl)(C(Cl)(Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


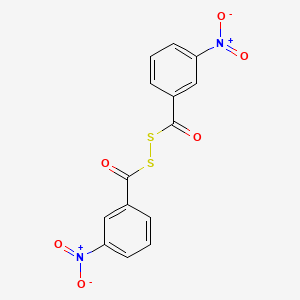

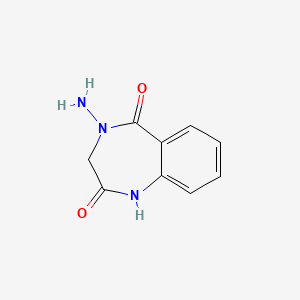
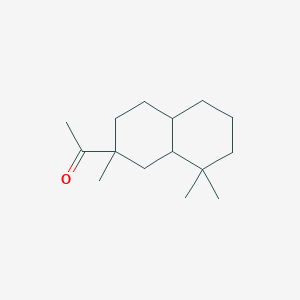
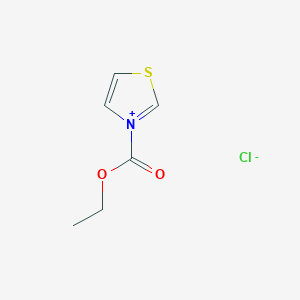
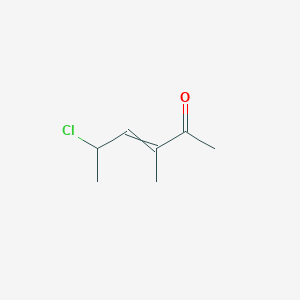
![{[(16,16,17,17,18,18,18-Heptafluorooctadecyl)oxy]methyl}benzene](/img/structure/B14342766.png)
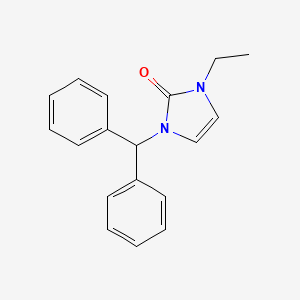
![2,2'-[Dodecane-1,2-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14342777.png)
